Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate
Description
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate is a synthetic organic compound characterized by a phenylacetate backbone substituted with a chlorosulfonyl group (-SO₂Cl), a hydroxyl (-OH), and two methoxy (-OCH₃) groups. Its molecular structure (Figure 1) features a methyl ester at the acetate position, which enhances its stability and solubility in organic solvents.
Properties
Molecular Formula |
C11H13ClO7S |
|---|---|
Molecular Weight |
324.74 g/mol |
IUPAC Name |
methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3 |
InChI Key |
GTQBZYMTJZPSJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate typically involves multiple steps. One common method includes the esterification of 2-(chlorosulfonyl)acetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling nucleophilic substitutions with amines, alcohols, and thiols.
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| Primary/Secondary amines (e.g., NH₃, RNH₂) | Sulfonamides (–SO₂NR₂) | Amine attacks electrophilic sulfur, displacing Cl⁻. Reaction typically requires inert solvents (e.g., CH₂Cl₂) and mild bases (e.g., Et₃N) to neutralize HCl. |
| Alcohols (ROH) | Sulfonate esters (–SO₂OR) | Alcohol acts as a nucleophile under anhydrous conditions. Catalytic base (e.g., pyridine) enhances reactivity. |
| Thiols (RSH) | Sulfonyl thioesters (–SO₂SR) | Thiols react rapidly at room temperature due to higher nucleophilicity compared to alcohols. |
Example : Reaction with benzylamine in dichloromethane and triethylamine yields the corresponding sulfonamide derivative, a precursor for kinase inhibitors.
Ester Hydrolysis
The methyl acetate moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Kinetics |
|---|---|---|
| Aqueous NaOH (saponification) | Carboxylic acid (–COOH) | Complete conversion within 2–4 hours at reflux. |
| H₃O⁺ (acidic hydrolysis) | Carboxylic acid (–COOH) | Slower than basic hydrolysis; requires heating. |
Applications : Hydrolysis to the carboxylic acid facilitates further derivatization, such as amide bond formation in drug synthesis.
Sulfonamide Formation via Amine Coupling
A critical reaction for bioactive molecule synthesis:
textMethyl 2-[2-(chlorosulfonyl)-...]acetate + RNH₂ → Methyl 2-[2-(sulfonamide)-...]acetate + HCl
Optimized Conditions :
-
Solvent: Dichloromethane or THF
-
Base: Triethylamine (2 equiv)
-
Temperature: 0–25°C
-
Yield: 70–90%
Biological Relevance : Sulfonamides derived from this reaction exhibit antimicrobial and anticancer activities.
Ortho-Demethylation Reactions
Under strong acidic conditions (e.g., AlCl₃), methoxy groups on the aromatic ring may undergo demethylation to phenolic –OH groups. This reaction is observed in structurally similar compounds during Friedel-Crafts acylations .
Proposed Pathway :
-
Coordination of AlCl₃ to the methoxy oxygen.
-
Cleavage of the methyl group, forming a phenolic –OH.
Example : Demethylation of 1,2,3-trimethoxybenzene derivatives in the presence of AlCl₃ yields hydroxylated products , suggesting analogous reactivity for this compound.
Scientific Research Applications
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Phenylacetate Derivatives
Key Observations :
- Chlorosulfonyl vs. Morpholine-Sulfonyl : The target compound’s chlorosulfonyl group is more electrophilic than the morpholine-sulfonyl group in , making it reactive toward nucleophiles (e.g., amines). This reactivity is critical for synthesizing sulfonamides, whereas the morpholine analog may exhibit reduced electrophilicity and altered biological activity.
Reactivity and Degradation Pathways
Substrate III (1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) from shares a 4-hydroxy-3,5-dimethoxyphenyl motif with the target compound. Its degradation by lignin peroxidase involves Ca-Cb cleavage and oxidation, suggesting that the hydroxyl and methoxy groups in similar structures may participate in redox reactions or enzymatic interactions. However, the chlorosulfonyl group in the target compound may confer resistance to such pathways due to its electron-withdrawing nature.
Biological Activity
Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate (CAS Number: 1955520-56-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development. The findings are supported by various studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClOS
- Molecular Weight : 278.75 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases .
The proposed mechanism of action for the biological activity of this compound involves the following pathways:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to interact with nucleophiles in proteins, potentially inhibiting key enzymes involved in inflammation and microbial resistance.
- DNA Binding : Similar compounds have shown the ability to bind DNA electrostatically, leading to disruption of bacterial replication processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of derivatives of chlorosulfonyl compounds demonstrated their efficacy against resistant strains of bacteria. This compound was included in the screening and showed promising results against multi-drug resistant strains.
Case Study 2: Inflammation Model
In a rat model of acute inflammation induced by LPS, administration of methyl derivatives resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate, and how can regioselectivity challenges be addressed?
- Methodology : Begin with a phenolic precursor (e.g., 4-hydroxy-3,5-dimethoxyphenylacetic acid derivatives) and introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled conditions. Regioselectivity is influenced by steric and electronic effects of existing methoxy and hydroxy groups. Purification via recrystallization or HPLC is critical due to potential byproducts (e.g., over-sulfonation). Monitor reaction progress using TLC or LC-MS .
- Data Contradictions : Conflicting reports on sulfonation efficiency in poly-substituted aromatics suggest optimizing temperature (−10°C to 0°C) to minimize side reactions .
Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodology :
- NMR : Confirm substitution patterns (e.g., methoxy at C3/C5, hydroxy at C4) and ester linkage integrity via H and C NMR .
- X-ray Crystallography : Resolve ambiguities in spatial arrangement (e.g., chlorosulfonyl orientation) using single-crystal diffraction, as demonstrated for structurally related esters .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., des-methyl byproducts) using reverse-phase C18 columns and ESI-MS .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology :
- Hydrolytic Stability : Assess ester and sulfonyl chloride stability in aqueous buffers (pH 2–9) via kinetic studies. The hydroxy group may accelerate hydrolysis under basic conditions .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., sulfonyl chloride decomposition above 80°C) .
- Light Sensitivity : Monitor photodegradation using UV-Vis spectroscopy, as phenolic derivatives often degrade under UV exposure .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with amines/thiols under varying solvents (e.g., DMF vs. THF) to assess nucleophilicity and solvent polarity effects.
- Computational Modeling : Use DFT calculations to map transition states and identify electronic bottlenecks (e.g., partial positive charge on sulfur) .
- Isotopic Labeling : Track S-labeled sulfonyl chloride in displacement reactions to confirm reaction pathways .
Q. How do substituents (methoxy, hydroxy) influence the compound’s electronic properties and biological interactions?
- Methodology :
- SAR Studies : Compare activity with analogs lacking methoxy/hydroxy groups (e.g., using enzyme inhibition assays). The 3,5-dimethoxy-4-hydroxy motif is known to enhance binding to oxidoreductases .
- Electrochemical Analysis : Perform cyclic voltammetry to quantify redox potentials, as phenolic groups can act as electron donors .
Q. What are the implications of the compound’s stereoelectronic profile for its use as a synthetic intermediate in drug discovery?
- Methodology :
- Retrosynthetic Analysis : Design derivatives (e.g., sulfonamides, sulfonate esters) for target molecules (e.g., kinase inhibitors) using the chlorosulfonyl group as a reactive handle .
- Crystallographic Mapping : Overlay the compound’s structure with active sites of therapeutic targets (e.g., proteases) to predict binding modes .
Q. How can contradictions in reported degradation pathways be resolved?
- Methodology :
- Comparative Degradation Studies : Expose the compound to enzymatic (e.g., lignin peroxidase) and non-enzymatic (e.g., Fenton’s reagent) systems. Contrast fragmentation patterns (e.g., LC-MS/MS) with those of model compounds .
- Isotope-Labeled Tracers : Use O-labeled water to distinguish hydrolytic vs. oxidative cleavage pathways .
Safety and Handling
Q. What protocols mitigate risks associated with handling the chlorosulfonyl group?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
